molecular formula C11H19F3OS B1199560 3-Octylthio-1,1,1-trifluoro-2-propanone CAS No. 89820-00-8

3-Octylthio-1,1,1-trifluoro-2-propanone

Cat. No. B1199560
CAS RN: 89820-00-8
M. Wt: 256.33 g/mol
InChI Key: WMQHRXUKAYSPPK-UHFFFAOYSA-N
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Description

3-Octylthio-1,1,1-trifluoro-2-propanone, also known as OTFP, is an organic compound with the molecular formula C11H19F3OS . It has a molecular weight of 256.32800 . It is known to be a pesticide synergist and inhibits juvenile hormone esterase .


Molecular Structure Analysis

The molecular structure of 3-Octylthio-1,1,1-trifluoro-2-propanone consists of 11 carbon atoms, 19 hydrogen atoms, 3 fluorine atoms, 1 oxygen atom, and 1 sulfur atom . The exact mass is 256.11100 .


Chemical Reactions Analysis

3-Octylthio-1,1,1-trifluoro-2-propanone is known to inhibit juvenile hormone esterase (JHE) from Trichoplusia ni (T. ni). The kinetic data presented are consistent with the mechanism of a low and tight binding inhibitor .


Physical And Chemical Properties Analysis

3-Octylthio-1,1,1-trifluoro-2-propanone has a density of 1.078g/cm3 and a boiling point of 262.8ºC at 760 mmHg . The flash point is 112.7ºC . The LogP value, which represents the compound’s lipophilicity, is 4.21150 .

Scientific Research Applications

  • OTFP has been shown to affect the growth, development, and behavior of insects such as the cotton leafworm and the corn stalk borer. It acts as an oviposition deterrent, reduces diet consumption, growth, pupation, and adult emergence in these insects. It also impacts the attraction of adult males to pheromones (Reddy, Quero, & Guerrero, 2002).

  • OTFP is a potent inhibitor of cutinase activity in the fungal plant pathogen Monilinia fructicola. It serves as an effective affinity ligand for the purification of cutinases, illustrating its potential in studying fungal pathogens and possibly controlling fungal diseases in plants (Wang et al., 2000).

  • It is a highly effective inhibitor of juvenile hormone esterase, an enzyme involved in insect development. This inhibition can potentially be used to evaluate the role of juvenile hormone esterase in insect development and to develop new approaches for pest control (Hammock et al., 1984).

  • OTFP's properties are utilized in affinity chromatography for purifying juvenile hormone esterase from insects. This application is significant for biochemical studies of this enzyme, which plays a critical role in the regulation of juvenile hormone in insects (Shiotsuki et al., 1994).

  • It has been characterized as a high-affinity and slow-binding inhibitor of juvenile hormone esterase from the cabbage looper insect. Understanding its inhibition kinetics provides insights into the enzyme's function and potential methods for controlling pest insects (Abdel-Aal & Hammock, 1985).

Future Directions

3-Octylthio-1,1,1-trifluoro-2-propanone has potential as an insecticide synergist. Its effect on the toxicities of insecticides varies with the type and concentration, larval stage, and treatment method . These findings contribute to the better use of OTFP in diamondback moth control .

properties

IUPAC Name

1,1,1-trifluoro-3-octylsulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3OS/c1-2-3-4-5-6-7-8-16-9-10(15)11(12,13)14/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQHRXUKAYSPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237914
Record name 3-Octylthio-1,1,1-trifluoro-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Octylthio-1,1,1-trifluoro-2-propanone

CAS RN

89820-00-8
Record name 3-Octylthio-1,1,1-trifluoro-2-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089820008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octylthio-1,1,1-trifluoro-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-TRIFLUORO-3-(OCTYLTHIO)ACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OYG5MD7P9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
YAI Abdel-Aal, BD Hammock - Insect biochemistry, 1985 - Elsevier
The nature of the inhibition of juvenile hormone esterase (JHE) from Trichoplusia ni (T. ni) by 3-octylthio-1,1,1-trifluoro-2-propanone (OTFP) was studied and the kinetic data presented …
Number of citations: 96 www.sciencedirect.com
TL HUANG, BD HAMMOCK - Journal of Pesticide Science, 1994 - jlc.jst.go.jp
Mammalian liver carboxylesterases are one of the microsomal enzymes which have been shown to play an important role in the detoxification of xenobiotics such as pesticides and …
Number of citations: 9 jlc.jst.go.jp
A Szekacs, PP Halarnkar, MM Olmstead… - Chemical Research …, 1990 - ACS Publications
A series of (alkylthio) trifluoropropanones containing a heterocyclic moiety was synthesized. The compounds were tested for in vitro inhibition offour hydrolytic enzymes including insect …
Number of citations: 19 pubs.acs.org
MR Share, RM Roe - Analytical Biochemistry, 1988 - Elsevier
A partition assay was developed to measure insect juvenile hormone (JH) I and III metabolism in biological samples containing both JH esterase and JH epoxide hydrolase activity. The …
Number of citations: 107 www.sciencedirect.com
T Shiotsuki, BC BoNNING, M Hirai… - Bioscience …, 2000 - Taylor & Francis
Juvenile hormone esterase (JHE) from hemolymph of the silkworm moth Bombyx mori was characterized for substrate specificity and inhibitor sensitivity. B. mori JHE hydrolyzed the …
Number of citations: 41 www.tandfonline.com
BD Hammock, YAI Abdel-Aal, CA Mullin… - Pesticide Biochemistry …, 1984 - Elsevier
A series of 27 substituted thio-1,1,1-trifluoropropanones was synthesized by reacting the corresponding thiol with 1,1,1-trifluoro-3-bromopropanone. The resulting sulfides were …
Number of citations: 169 www.sciencedirect.com
AJ Cornel, MA Stanich, RD McAbee… - Pest Management …, 2002 - Wiley Online Library
In the summer of 1998, failures of methoprene field applications to control the mosquito Ochlerotatus nigromaculis (Ludlow) were noticed in several pastures in the outskirts of Fresno, …
Number of citations: 78 onlinelibrary.wiley.com
RA Newitt - 1990 - elibrary.ru
The brief increase in JH titer in the prepupae of some Lepidoptera is crucial for successful pupation. The importance of its appearance and influence on the ecdysteroid titer, followed by …
Number of citations: 1 elibrary.ru
CK Chang, ME Whalon - Pesticide Biochemistry and Physiology, 1986 - Elsevier
Pyrethroid-hydrolyzing activity in whole body homogenates of three insecticide-resistant and one susceptible strain of the predator mite, Amblyseius fallacis Garman has been examined …
Number of citations: 31 www.sciencedirect.com
YAI Abdel-Aal, BD Hammock - Trichoplusia ni
Number of citations: 5

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